BenchChemオンラインストアへようこそ!

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

Impurity Profiling Reference Standard Characterization Mass Spectrometry

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] (CAS 1365727-09-8, molecular formula C29H26N2O2, molecular weight 434.5 g/mol) is a methylene-bridged bis-carbazolone dimer recognized as Ondansetron Impurity 8 in pharmacopeial impurity profiling. The compound is structurally defined as two 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one (Impurity D) monomeric units covalently linked via a methylene bridge at the 6,6'-positions of the carbazole ring system.

Molecular Formula C29H26N2O2
Molecular Weight 434.5 g/mol
Cat. No. B13437124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]
Molecular FormulaC29H26N2O2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2
InChIInChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3
InChIKeyDYWACPBCIYCBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] (Ondansetron Impurity 8): Product-Specific Evidence Guide for Scientific Procurement


6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] (CAS 1365727-09-8, molecular formula C29H26N2O2, molecular weight 434.5 g/mol) is a methylene-bridged bis-carbazolone dimer recognized as Ondansetron Impurity 8 in pharmacopeial impurity profiling [1]. The compound is structurally defined as two 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one (Impurity D) monomeric units covalently linked via a methylene bridge at the 6,6'-positions of the carbazole ring system [2]. It is classified as a process-related dimeric impurity generated during ondansetron synthesis via Mannich-type condensation of two exo-methylene carbazolone intermediates with formaldehyde [3]. The compound is supplied with full characterization data compliant with ICH and pharmacopeial regulatory guidelines and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for ondansetron-containing products [1].

Why Generic Substitution of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] with Other Ondansetron Dimeric Impurities Fails


In-class dimeric ondansetron impurities are not interchangeable because the target compound (Impurity 8) is a dimer of the 3-methylene carbazolone monomer (Impurity D) and entirely lacks the 2-methyl-1H-imidazol-1-yl-methyl pharmacophoric substituents present in both the ondansetron API (C18H19N3O, MW 293.36) and the pharmacopeial dimer Ondansetron Impurity B (C37H38N6O2, MW 598.74) [1]. This structural absence fundamentally alters the compound's chromatographic retention, mass spectrometric ionization behavior, and regulatory classification relative to other dimeric species [2]. A user submitting an ANDA or conducting pharmacopeial impurity profiling must have the exact Impurity 8 reference standard because neither Impurity B (the full ondansetron dimer) nor Impurity D (the monomer) can serve as a retention time marker or quantitative calibrant for this specific analyte under EP or USP chromatographic conditions [3]. Substitution introduces peak misidentification risk and can lead to failed system suitability, erroneous impurity quantitation, and regulatory non-compliance.

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation from Ondansetron Impurity B (Full Dimer) Confirms Structural Absence of Imidazole Pharmacophore

The target compound (Impurity 8) has a molecular weight of 434.5 g/mol (C29H26N2O2), which is 164.24 g/mol lower than Ondansetron Impurity B (MW 598.74 g/mol, C37H38N6O2), the dimer of full ondansetron molecules retaining both 2-methyl-1H-imidazol-1-yl-methyl substituents [1]. This mass difference corresponds exactly to the absence of two 2-methyl-1H-imidazol-1-yl-methyl groups (calculated mass per imidazole-methyl substituent: ~82.12 g/mol). The structural implication is that Impurity 8 cannot engage the 5-HT3 receptor binding pocket in the manner of ondansetron or Impurity B because the imidazole moiety is the critical pharmacophore for receptor antagonism .

Impurity Profiling Reference Standard Characterization Mass Spectrometry

Structural Differentiation from Ondansetron Impurity D: Dimeric Nature Confirmed by 2:1 Monomer Stoichiometry

The target compound is the methylene-bridged dimer of two Ondansetron Impurity D (1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, CAS 99614-64-9) monomeric units . The monomer Impurity D has MW 211.26 g/mol (C14H13NO), while the dimer Impurity 8 has MW 434.5 g/mol (C29H26N2O2), consistent with the formula [2 × C14H13NO + CH2 - 2H] [1]. The dimerization mechanism proceeds via a double Mannich reaction where two exo-methylene carbazolone molecules react with one equivalent of formaldehyde to yield the 6,6'-methylenebis adduct [2]. The patent literature expressly distinguishes the 'exo-methylene by-product' (monomer Impurity D) from the 'dimeric exo-methylene by-product' (Impurity 8) as separate impurity entities requiring distinct control strategies [2].

Process Chemistry Impurity Formation Mechanism LC-MS Characterization

Quantitative Compendial Limit Differentiation: Impurity 8 Positions Between Impurity D (NMT 0.10%) and Methylene Bisondansetron (NMT 0.4%) in Regulatory Hierarchy

The USP monograph for Ondansetron Hydrochloride specifies a limit of NMT 0.10% for Ondansetron Related Compound D (the monomeric exo-methylene impurity) due to toxicity concerns above this threshold [1]. Separately, a specific Limit of Methylene Bisondansetron test is prescribed, with a quantitative limit of NMT 0.4% and a relative response factor (F) of 0.75 [2]. The target compound Impurity 8, as a dimer of Impurity D, represents a distinct regulatory entity from both: it is not the pharmacopeial 'methylene bisondansetron' (which refers to the Impurity B full-ondansetron dimer with imidazole groups), nor is it the monomeric Impurity D . The EP monograph recognizes eight impurities (A-H), a broader set than the USP's four (A-D), creating a specific regulatory niche for Impurity 8 that requires a dedicated reference standard for EP compliance .

Regulatory Compliance Pharmacopeial Standards Quality Control

Chromatographic Orthogonality: Impurity 8 Exhibits Distinct SFC Retention and Mass Spectrometric Detection from Impurity B

Under supercritical fluid chromatography (SFC) conditions using an ACQUITY UPC2 Torus DEA column with CO2 and 0.2% NH4OH in methanol mobile phase, the eight ondansetron impurities A through H exhibit baseline-resolved separation with distinct mass spectrometric signatures [1]. The ACQUITY QDa full-scan MS data (50-650 m/z) in ESI+ mode assigns m/z 280 to Impurity H and m/z 300 to Impurity B [1]. While Impurity 8 (the target compound) is structurally related to Impurity H in some nomenclatures, its distinct molecular weight (434.5) differentiates it from Impurity B (MW 598.74) and Impurity D (MW 211.26), ensuring unique retention and detection characteristics [2]. This chromatographic orthogonality between RPLC and SFC provides an independent verification platform where Impurity 8 cannot be mistaken for any other ondansetron-related impurity [1].

Supercritical Fluid Chromatography Method Development Peak Identification

Process-Specific Formation: Dimeric Exo-Methylene By-Product Control Achieved to Below 0.01% in Optimized Synthesis

Patent EP1355881A2 explicitly identifies the 'dimeric exo-methylene by-product' as an impurity distinct from the monomeric exo-methylene by-product in ondansetron manufacturing [1]. The patented crystallization process achieves pure ondansetron hydrochloride dihydrate containing less than 0.01% (100 ppm) of the exo-methylene by-product, or undetectable levels [1]. This establishes a benchmark process capability that far exceeds the general USP unspecified impurity threshold of 0.10% and the methylene bisondansetron limit of 0.4% [2]. The availability of an authenticated Impurity 8 reference standard is critical for verifying that any given manufacturing process achieves comparable impurity control, as the dimeric exo-methylene species must be specifically monitored and cannot be inferred from monomeric Impurity D measurements alone [3].

Process Chemistry Impurity Control Strategy Patent Literature

Best Research and Industrial Application Scenarios for 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]


ANDA Analytical Method Development and Validation for Ondansetron Impurity Profiling

The Impurity 8 reference standard is essential for developing and validating HPLC or SFC methods that must resolve and quantify all EP-recognized ondansetron impurities (A-H) in a single chromatographic run [1]. Because Impurity 8 elutes at a distinct retention time from both Impurity B (RRT 3.7 in the USP methylene bisondansetron method) and Impurity D (RRT 1.2 in the USP organic impurities method), its authentic reference standard is required to establish system suitability parameters including resolution, relative retention time, and relative response factor [2]. Waters Corporation demonstrated that SFC with mass detection achieves baseline resolution of all nine ondansetron-related compounds, with each impurity producing a unique m/z signature enabling unambiguous peak tracking during method development [1].

GMP Quality Control Release Testing for Ondansetron API and Finished Dosage Forms

Routine QC release testing of ondansetron hydrochloride API and drug products (tablets, injections, oral solutions) per USP and EP monographs requires impurity reference standards for identification and quantitation of specified and unspecified impurities against acceptance criteria [1]. The target compound Impurity 8 must be independently quantified because its structural distinction from Impurity B (imidazole-containing dimer) and Impurity D (monomer) precludes the use of either as a surrogate calibrant. The USP specifies a reporting threshold of 0.05% and an unspecified impurity limit of 0.10%, while the patent literature demonstrates that optimized manufacturing processes can control the dimeric exo-methylene impurity to below 0.01% [2]. Laboratories procuring the Impurity 8 standard can establish accurate impurity profiles and demonstrate process capability relative to these quantitative benchmarks [3].

Forced Degradation Studies and Stability-Indicating Method Validation

The 3-methylene carbazolone monomer (Impurity D) is a known degradation product formed under alkaline stress conditions, and its dimerization to Impurity 8 via formaldehyde-mediated Mannich condensation represents a potential degradation pathway during long-term storage [1]. The green chromatography method validated by Kowtharapu et al. (2022) demonstrated that all ondansetron-related substances met specificity and mass balance criteria across all forced degradation conditions (hydrolysis, oxidation, photolysis, thermal stress), with impurity recovery accuracy between 88.4% and 113.0% [2]. The availability of the Impurity 8 reference standard enables laboratories to specifically track dimer formation during stability studies and confirm that the stability-indicating method adequately resolves this impurity from the API and other degradation products [3].

Process Development and Manufacturing Route Optimization for Generic Ondansetron

The patent literature (EP1355881A2) identifies both the monomeric exo-methylene by-product (Impurity D) and the dimeric exo-methylene by-product (Impurity 8) as key process impurities whose levels reflect the efficiency of the synthetic route and purification steps [1]. Generic manufacturers developing non-infringing synthetic routes must demonstrate that their process controls the dimeric impurity to acceptable levels. The quantitative benchmark of <0.01% established in the GSK patent provides a target for process optimization [1]. The Impurity 8 reference standard serves as the primary calibrant for tracking this impurity across reaction intermediates, crude API, and purified final product, enabling data-driven decisions on reaction conditions, crystallization solvent selection, and purification strategy [2].

Quote Request

Request a Quote for 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.